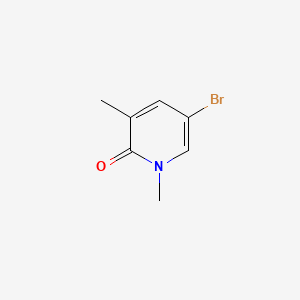

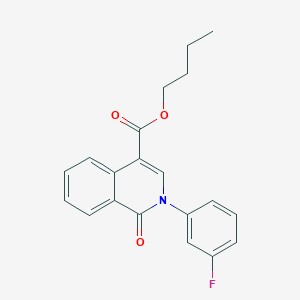

![molecular formula C15H20ClNO2 B2401904 Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride CAS No. 2503155-25-5](/img/structure/B2401904.png)

Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride” is a complex organic compound . It is related to the class of compounds known as bicycloheptanes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. An epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters is developed and applied in synthesizing (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives .Molecular Structure Analysis

The molecular structure of “Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride” is complex, with multiple stereocenters .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters .科学的研究の応用

Conformational Analysis and Molecular Structure

A study on a conformationally restricted aspartic acid analogue revealed insights into the molecular structure and stereochemistry of the norbornyl group, demonstrating semi-extended conformations for the amino acid residue. This research helps in understanding molecular interactions and could guide the design of new molecules with specific biological activities (E. Buñuel, C. Cativiela, M. D. Díaz-de-Villegas, J. Gálvez, 1996).

Novel Synthetic Routes and Chemical Transformations

Research has been conducted on the reactions of levulinic acid with norbornane/ene amino acids, leading to the synthesis of complex structures such as methanodioxopyrrolo[1,2-a][3,1]benzoxazines. This work is pivotal for the development of new synthetic methodologies and the preparation of molecules with potential pharmaceutical applications (G. Stájer, A. Szabó, A. Csámpai, P. Sohår, 2004).

Development of Nucleoside Analogues

The synthesis of novel conformationally locked carbocyclic nucleosides derived from 3-(hydroxymethyl)bicyclo[2.2.1]heptane-2,5-diol demonstrates the application of this compound in nucleoside analogue development. Such research is crucial for discovering new therapeutics, especially in antiviral and anticancer drug development (H. Hřebabecký, M. Masojídková, M. Dračínský, A. Holý, 2006).

Ring-Opening Polymerization

The design, synthesis, and ring-opening polymerization of functional cyclic esters research illustrate the use of this compound in creating hydrophilic aliphatic polyesters. This advancement in materials science could lead to the development of new biodegradable polymers with a wide range of applications, from medical devices to sustainable packaging materials (M. Trollsås, V. Lee, D. Mecerreyes, P. Löwenhielm, M. Möller, Robert D. Miller, J. Hedrick, 2000).

Amino Acid Transport Applications

Exploring the synthesis and transport applications of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids compared to (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid for specificity to membrane transport systems showcases the potential of these compounds in studying and manipulating cellular transport mechanisms, which is fundamental for drug delivery and targeting strategies (H. Christensen, M. Handlogten, J. Vadgama, E. de la Cuesta, P. Ballesteros, G. G. Trigo, C. Avendaño, 1983).

特性

IUPAC Name |

benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2.ClH/c16-14-12-7-6-11(8-12)13(14)15(17)18-9-10-4-2-1-3-5-10;/h1-5,11-14H,6-9,16H2;1H/t11-,12+,13+,14-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZPRJVBEUWLJM-PTJPHFKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(C2N)C(=O)OCC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C[C@H]1[C@H]([C@H]2N)C(=O)OCC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-3,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2401824.png)

![3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione](/img/structure/B2401825.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2401829.png)

![6-Acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2401830.png)

![N-(2-ethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2401833.png)

![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}(thiophen-2-yl)methanol](/img/structure/B2401843.png)